molecular formula C4H9NO2 B13882402 Isopropylcarbamic acid

Isopropylcarbamic acid

Cat. No.: B13882402
M. Wt: 103.12 g/mol
InChI Key: KNTZCGBYFGEMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylcarbamic acid is typically synthesized through organic synthesis methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions . The reaction can be represented as follows:

Isopropylamine+CO2Isopropylcarbamic acid\text{Isopropylamine} + \text{CO}_2 \rightarrow \text{this compound} Isopropylamine+CO2​→Isopropylcarbamic acid

Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors where isopropylamine and carbon dioxide are reacted under optimized temperature and pressure conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Isopropylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropylcarbamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which isopropylcarbamic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a proton donor or acceptor, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .

Comparison with Similar Compounds

Uniqueness: Isopropylcarbamic acid is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are desired .

Properties

IUPAC Name

propan-2-ylcarbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(2)5-4(6)7/h3,5H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTZCGBYFGEMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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